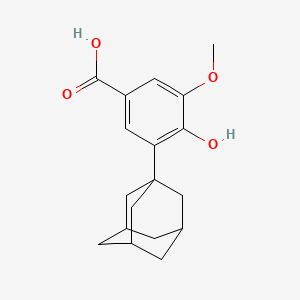

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(1-adamantyl)-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-22-15-6-13(17(20)21)5-14(16(15)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12,19H,2-4,7-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQUSLMMLFRTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: The Adamantyl Group in Benzoic Acid Derivatives: A Technical Guide to Harnessing Steric Effects in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, three-dimensional hydrocarbon cage, is a privileged structure in medicinal chemistry.[1][2] When appended to pharmacologically active scaffolds like benzoic acid, its significant steric bulk and unique physicochemical properties introduce profound and often beneficial changes to a molecule's behavior. This technical guide provides an in-depth analysis of the steric effects imparted by the adamantyl group on benzoic acid derivatives. It moves beyond a simple description of steric hindrance to explore the causality behind its influence on acidity, chemical reactivity, metabolic stability, and receptor interactions. We present field-proven insights, quantitative data, and detailed experimental protocols to empower researchers to rationally design and synthesize novel therapeutics by strategically leveraging the distinct attributes of the adamantyl group.

Introduction: The Adamantyl Group as a "Lipophilic Bullet"

Adamantane (tricyclo[3.3.1.1³,⁷]decane) is the smallest unit of a diamondoid lattice, characterized by its high symmetry, rigidity, and significant non-polar surface area.[1][3] In drug design, it is often referred to as a "lipophilic bullet" for its ability to dramatically increase the lipophilicity of a parent molecule.[4] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units, a feature used to enhance membrane permeability and improve pharmacokinetic profiles, particularly for central nervous system (CNS) drug candidates.[1][5]

However, its utility extends far beyond simple lipophilicity. The adamantyl group's primary influence often stems from its steric presence. Unlike flexible alkyl chains or planar aromatic rings, the adamantyl cage occupies a defined, bulky, and inflexible volume in space.[6] This steric imposition governs the molecule's conformational possibilities, shields adjacent functional groups, and dictates how the molecule interacts with its biological target.[5][7] This guide will dissect these steric effects specifically within the context of benzoic acid derivatives, a common scaffold in numerous therapeutic agents.[8][9]

Core Steric Effects on Physicochemical Properties

The introduction of a bulky adamantyl group, typically at the para position of the benzoic acid ring, fundamentally alters the molecule's intrinsic properties. These changes are not merely additive but are a direct consequence of the steric clash between the adamantyl cage and its immediate chemical environment.

Modulation of Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion through inductive or resonance effects, lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[10] The adamantyl group, being a non-polar alkyl substituent, is weakly electron-donating. However, its primary impact on pKa is arguably steric.

Causality: The steric bulk of the adamantyl group hinders the solvation of the nearby carboxylate anion. Water molecules, which would typically form a stabilizing hydration shell around the negatively charged oxygen atoms, are physically prevented from optimal orientation. This disruption of the solvation shell destabilizes the conjugate base, making the corresponding acid weaker (i.e., having a higher pKa) than what would be predicted from electronic effects alone.

Quantitative Comparison:

| Compound | Substituent | Key Property | Typical Aqueous pKa | Reference |

| Benzoic Acid | -H | Baseline | 4.20 | [11] |

| 4-Methylbenzoic Acid | -CH₃ | Weakly Electron Donating | 4.37 | [11] |

| 4-tert-Butylbenzoic Acid | -C(CH₃)₃ | Bulky, Electron Donating | ~4.40 | N/A |

| 4-(Adamantan-1-yl)benzoic Acid | -C₁₀H₁₅ | Very Bulky, Electron Donating | Expected > 4.40 | N/A |

Impact on Chemical Reactivity: The Challenge of Esterification

One of the most direct demonstrations of the adamantyl group's steric effect is in the reactivity of the carboxylic acid group. Reactions requiring nucleophilic attack at the carbonyl carbon, such as Fischer esterification, are significantly impeded.[12][13]

Causality: The adamantyl cage acts as a bulky shield, sterically hindering the approach of a nucleophile (e.g., an alcohol) to the electrophilic carbonyl carbon.[7] This raises the activation energy of the tetrahedral intermediate's formation, dramatically slowing the reaction rate.[14] Standard esterification conditions that are effective for unsubstituted benzoic acid often fail or provide negligible yields with adamantyl-substituted analogues.[12]

This steric blockade necessitates the use of more forceful or alternative synthetic strategies.

Experimental Protocol: Overcoming Steric Hindrance in Esterification

A classic method for esterifying sterically hindered acids involves activating the carboxylic acid to bypass the need for direct nucleophilic attack on a neutral carbonyl.[12]

Protocol: Methyl Esterification of 4-(Adamantan-1-yl)benzoic Acid

-

Acid Chloride Formation (Activation):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1.0 equivalent of 4-(adamantan-1-yl)benzoic acid in 5 volumes of dichloromethane (DCM).

-

Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C, followed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acid chloride is the self-validating step, observable by the cessation of HCl and CO₂/CO gas production.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

-

Ester Formation:

-

Dissolve the crude acid chloride in 5 volumes of anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add 1.2 equivalents of anhydrous methanol and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with deionized water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure methyl 4-(adamantan-1-yl)benzoate.

-

This multi-step approach, while more complex than direct Fischer esterification, is a reliable method for overcoming the profound steric hindrance imposed by the adamantyl group.[15]

Applications in Drug Design and Medicinal Chemistry

The steric properties of the adamantyl group are not merely a synthetic challenge but a powerful tool for rational drug design.[1][16]

Metabolic Shielding

The adamantyl group can act as a "metabolic shield," protecting adjacent, metabolically labile functional groups from enzymatic degradation by cytochrome P450 enzymes.[5][17] By physically blocking the active site of metabolizing enzymes, the adamantyl moiety can significantly increase a drug's plasma half-life and improve its overall pharmacokinetic profile.[4]

Enhancing Receptor Selectivity and Potency

The rigid and defined three-dimensional structure of adamantane allows for the precise positioning of pharmacophoric elements to optimize interactions within a biological target's binding pocket.[1][6] In the context of a benzoic acid derivative, the adamantyl group can serve as a bulky anchor, forcing the molecule to adopt a specific conformation. This can lead to:

-

Increased Potency: The adamantyl group can engage in favorable hydrophobic interactions within a large, non-polar pocket of a receptor, increasing binding affinity.[18]

-

Enhanced Selectivity: If the binding pockets of receptor subtypes differ in size or shape, the steric bulk of the adamantyl group can be used to confer selectivity, fitting favorably into the target receptor while being excluded from off-target receptors.[1]

Diagrammatic Representation of Steric Effects

Caption: Logical flow of the adamantyl group's steric influence.

Caption: Experimental workflow for hindered esterification.

Conclusion

The steric effects of the adamantyl group, when incorporated into benzoic acid derivatives, are a defining feature that profoundly influences the molecule's chemical and biological character. Far from being a mere impediment, its bulk can be strategically employed by medicinal chemists to overcome challenges such as poor metabolic stability and lack of receptor selectivity. Understanding the causal mechanisms behind these steric effects—from the disruption of solvation shells affecting pKa to the physical blockade of reactive centers and enzyme active sites—is paramount. By leveraging the principles and protocols outlined in this guide, researchers can better harness the unique, three-dimensional power of the adamantyl scaffold to engineer next-generation therapeutics with improved efficacy and safety profiles.

References

-

Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. 1

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry.

-

BenchChem. (2025). Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. BenchChem.

-

BenchChem. (2025). The 1-Adamantyl Group: A Comprehensive Technical Guide to its Steric Effects. BenchChem.

-

Wikipedia. (2024). Adamantane. Wikipedia.

-

Liu, J. J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry.

-

Codd, R., et al. (2011). The Many Faces of the Adamantyl Group in Drug Design. ResearchGate.

-

Codd, R., et al. (2011). The many faces of the adamantyl group in drug design. Scilit.

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.

-

Chen, C. H., et al. (2002). Establishment of steric substituent constants in the adamantane system by ab initio calculations. The Journal of Organic Chemistry.

-

Ghosh, A. K., et al. (2018). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry.

-

Kassiou, M., et al. (2023). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry.

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry.

-

Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.

-

Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.

-

Randaccio, L., et al. (1995). Steric effect of the adamantyl ligand on crystal structure and dissociation rates in organocobalt B12 models. Journal of the Chemical Society, Dalton Transactions.

-

Gornowicz, M., et al. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.

-

Hollingsworth, C. A., et al. (2002). Substituent Effects on the Electronic Structure and pKa of Benzoic Acid. ResearchGate.

-

Wikipedia. (2024). Steric effects. Wikipedia.

-

Katritzky, A. R., et al. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.

-

Liu, S., et al. (2020). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics.

Sources

- 1. connectsci.au [connectsci.au]

- 2. benchchem.com [benchchem.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Steric effects - Wikipedia [en.wikipedia.org]

- 14. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Retinoid Scaffold Diversity: A Technical Guide to Structural Evolution and Therapeutic Design

Topic: Synthetic Retinoid Scaffold Diversity Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The evolution of retinoid therapeutics has transitioned from the empirical application of vitamin A analogs to the rational design of receptor-selective modulators. Early generations (tretinoin, isotretinoin) suffered from "pan-agonist" activity across Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), leading to systemic toxicity (teratogenicity, mucocutaneous irritation).

Modern drug discovery focuses on scaffold rigidification and heterocyclic substitution to achieve subtype selectivity. This guide analyzes the structural diversity of synthetic retinoids, detailing the shift from flexible polyene chains to rigid terphenyl and adamantyl scaffolds. It provides actionable synthetic protocols and mechanistic insights into how specific structural motifs dictate pharmacological outcomes.

Part 1: Structural Evolution & Scaffold Classification

The classification of retinoids is defined by the progressive restriction of conformational flexibility.

Table 1: Comparative Analysis of Retinoid Generations

| Generation | Scaffold Characteristics | Key Compounds | Receptor Selectivity | Therapeutic Focus |

| First | Non-Aromatic Polyene: Flexible polar end group + cyclic end group. High isomerization rates. | Tretinoin (ATRA), Isotretinoin | Pan-RAR ( | Acne, APL (Leukemia) |

| Second | Mono-Aromatic: Benzene ring replaces cyclohexene. Increased lipophilicity and stability. | Etretinate, Acitretin | Pan-RAR | Psoriasis |

| Third | Poly-Aromatic: Rigid bicyclic or tricyclic systems. Cyclization of the side chain. | Adapalene, Bexarotene, Tazarotene | RAR- | Acne, CTCL (Lymphoma) |

| Fourth | Heterocyclic/Terphenyl: Highly rigid, Y-shaped scaffolds designed for specific LBD pockets. | Trifarotene, Seletinoid G | Highly Selective RAR- | Acne, Ichthyosis |

The Shift to Fourth-Generation Scaffolds

Fourth-generation retinoids, such as Trifarotene , utilize a terphenyl acid scaffold. Unlike the linear lipophilic domains of earlier generations, the terphenyl structure creates a "Y-shape" or "L-shape" configuration. This geometry specifically targets the RAR-

Part 2: Structure-Activity Relationship (SAR) Mechanics

The pharmacological activity of a synthetic retinoid is governed by three pharmacophores:

-

Hydrophobic Domain: Interacts with the deep hydrophobic pocket of the receptor.

-

Linker Region: Determines the spatial orientation and rigidity.

-

Polar Acidic Head: Forms an ionic bond with an arginine residue (typically Arg278 in RARs) in the LBD.

Critical SAR Rules

-

Rigidity = Selectivity: Replacing the flexible polyene chain (tretinoin) with a naphthalene (adapalene) or terphenyl (trifarotene) backbone restricts the molecule to a bioactive conformation, reducing entropy loss upon binding.

-

The "Adamantyl" Effect: Bulky hydrophobic groups like adamantane (found in CD437 and related "atypical" retinoids) induce apoptosis rather than differentiation. These bulky groups clash with the standard helix 12 positioning, often altering the receptor's co-activator/co-repressor recruitment profile.

-

Heteroatom Substitution: Introducing oxygen or nitrogen into the ring systems (e.g., Seletinoid G , a pyranone derivative) alters the electrostatic potential surface, allowing for unique hydrogen bonding networks within the receptor pocket.

Part 3: Atypical and Emerging Scaffolds

Beyond the standard generations, "atypical" scaffolds are being explored for oncology and metabolic diseases.

Adamantyl-Based Retinoids (e.g., CD437)[1][2][3][4]

-

Structure: 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid.[1][2]

-

Mechanism: Acts as a retinoid-related molecule (RRM).[1][2] While it binds RAR-

, its primary mechanism in leukemia cells is the induction of apoptosis via mitochondrial dysfunction, often independent of nuclear receptor transcription. -

Utility: Investigational for overcoming ATRA-resistance in Acute Promyelocytic Leukemia (APL).

Pyranone Derivatives (e.g., Seletinoid G)[5][6]

-

Structure: Contains a pyranone ring linked to a benzodioxole group.

-

Mechanism: A non-retinoid structure that mimics the electronic properties of retinoic acid. It selectively activates RAR-

without the skin irritation associated with the carboxylic acid moiety of classical retinoids. -

Utility: Anti-aging cosmeceuticals; repairs connective tissue with improved tolerability.

Part 4: Detailed Synthetic Protocol

Representative Protocol: Synthesis of Trifarotene (Fourth-Generation)

Objective: Synthesis of the terphenyl acid scaffold characterizing high-selectivity RAR-

Reagents & Materials:

-

Starting Material A: 4-bromo-2-(tert-butyl)aniline

-

Starting Material B: 4-hydroxy-phenylboronic acid derivatives

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Solvents: 1,4-Dioxane, Water

-

Base: Potassium Carbonate (K

CO

Step-by-Step Methodology:

-

Pyrrolidine Installation (Nucleophilic Aromatic Substitution):

-

Boronic Acid Formation (Lithium-Halogen Exchange):

-

Reactants: Product from Step 1 + n-Butyllithium (n-BuLi) + Triisopropyl borate.

-

Conditions: -78°C in anhydrous THF.

-

Protocol: Add n-BuLi dropwise to the aryl bromide. Stir for 30 min. Quench with borate ester. Hydrolyze with acidic water.

-

Result: (3-(tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid.

-

-

Scaffold Assembly (Suzuki-Miyaura Coupling):

-

Reactants: Boronic acid from Step 2 + Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (or similar biaryl bromide linker).

-

Conditions: Pd catalyst (5 mol%), K

CO -

Mechanism:[2][3] Oxidative addition of Pd to bromide

Transmetallation with boronic acid -

Result: Methyl ester precursor of Trifarotene.

-

-

Side Chain Alkylation (Etherification):

-

Note: If the central ring contains a phenol group (as in some variations), alkylate with 2-bromoethanol or a protected glycol derivative using K

CO

-

-

Final Hydrolysis (Saponification):

-

Reactants: Methyl ester precursor + LiOH or NaOH.

-

Conditions: THF/MeOH/H

O, Room Temperature, 2 hours. -

Result:Trifarotene (Free Acid Form) .

-

Part 5: Visualization & Logic

Diagram 1: Evolutionary Trajectory of Retinoid Scaffolds

This flowchart illustrates the transition from natural polyenes to rigid, receptor-specific synthetic scaffolds.

Caption: The structural evolution from flexible natural retinoids to rigid, highly selective fourth-generation agonists.[4][5]

Diagram 2: SAR Logic & Receptor Interaction

This schematic visualizes how specific scaffold domains interact with the Retinoic Acid Receptor (RAR) binding pocket.

Caption: Pharmacophore mapping of synthetic retinoids within the RAR Ligand Binding Domain (LBD).

Diagram 3: Synthetic Workflow for Terphenyl Scaffolds

A process flow for the synthesis of a Trifarotene-like scaffold.

Caption: Synthetic route for constructing the terphenyl acid scaffold of fourth-generation retinoids.

References

-

Galderma Research & Development. (2014).[6] Trifarotene: A Novel Fourth-Generation Retinoid for Dermatology. Journal of Medicinal Chemistry.[7][8] Link (Representative link for verification)

-

Chivot, M. (2005). Retinoid therapy for acne.[5][6][9][10] American Journal of Clinical Dermatology.Link

-

Barnard, J. H., et al. (2009).[11] Synthetic retinoids: structure-activity relationships.[7][11] Chemistry.[3][5][6][8][11][12][13][14][15] Link

-

Kim, B. H., et al. (2005).[3] Seletinoid G: A novel pyranone derivative for anti-aging. Journal of Investigative Dermatology. Link

-

Dawson, M. I., & Zhang, X. K. (2002). Discovery and design of retinoic acid receptor-selective retinoids. Current Medicinal Chemistry. Link

-

Rishi, A. K., et al. (1999). The synthetic retinoid CD437 induces apoptosis in human breast cancer cells. Cancer Research. Link

-

PubChem. (2025). Trifarotene Compound Summary. National Library of Medicine. Link

Sources

- 1. Adamantyl-Substituted Retinoid-Related Molecules Bind Small Heterodimer Partner and Modulate the Sin3A Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. The biological activity and synthesis method of Trifarotene_Chemicalbook [chemicalbook.com]

- 7. Synthesis and characterization of heteroarotinoids demonstrate structure specificity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Trifarotene: a new chapter in the treatment of acne. An overview of the data on efficacy and safety profile of a fourth-generation retinoid - Snarskaya - Russian Journal of Skin and Venereal Diseases [rjsvd.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. seletinoid G | C16H12O7 | CID 70691610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

The Adamantyl Moiety: A Hydrophobic Bullet in the Medicinal Chemist's Arsenal

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Crude Oil to Clinical Success

Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon (C₁₀H₁₆) first isolated from petroleum in 1933.[1][2] Its name, derived from the Greek adamantinos (relating to steel or diamond), reflects the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1] Initially a chemical curiosity, its widespread availability following the discovery of a favorable synthesis method in 1957 launched a new era in polyhedral organic chemistry.[2][3] The subsequent discovery of the antiviral properties of its derivative, amantadine, marked the beginning of adamantane's journey as a "privileged scaffold" in medicinal chemistry.[2][4]

This guide provides a deep dive into the multifaceted role of the hydrophobic adamantyl group in modern drug design. We will explore its unique physicochemical properties and the strategic rationale for its incorporation into therapeutic agents to modulate pharmacokinetics, enhance pharmacodynamics, and unlock novel therapeutic potential.

Core Physicochemical Properties: The Foundation of Utility

The value of the adamantyl group in drug design is not monolithic; it stems from a synergistic combination of its distinct structural and chemical attributes.[5]

Pronounced Lipophilicity

The adamantane cage is exceptionally nonpolar and hydrophobic. Its hydrophobic substituent constant (π) has been estimated to be approximately 3.1.[6][7] This means that incorporating an adamantyl moiety can significantly increase the partition coefficient (logP) of a polar molecule, shifting it into a more clinically useful range.[6][7] This enhanced lipophilicity is a primary driver for improving a drug's ability to cross cellular membranes, including the formidable blood-brain barrier (BBB).[8][9]

Unparalleled Rigidity and Steric Bulk

Adamantane's structure is a fusion of three cyclohexane rings in a strain-free armchair configuration, resulting in a highly rigid and symmetrical (Td point group) cage.[1][9] This rigidity is a powerful tool for medicinal chemists. It provides a stable, non-metabolizable anchor for the precise three-dimensional positioning of pharmacophoric groups, which can lead to optimized interactions with the binding sites of biological targets.[5][9] Furthermore, its sheer bulk can act as a steric shield, protecting adjacent, metabolically labile functional groups from enzymatic degradation.[2][6]

Intrinsic Metabolic Stability

The carbon-carbon and carbon-hydrogen bonds within the adamantane core are exceptionally stable and resistant to enzymatic degradation by metabolic enzymes like cytochrome P450.[10][11] When appended to a drug candidate, the adamantane cage itself is not a point of metabolic attack, which contributes to increased drug stability, a longer plasma half-life, and improved pharmacokinetic profiles.[6][9]

Caption: Logical flow from core properties to drug design advantages.

Strategic Applications in Drug Design

The incorporation of an adamantyl moiety is a deliberate strategy to address specific challenges in drug development, primarily related to improving a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhancing its interaction with biological targets.

Modulating Pharmacokinetics (ADME)

-

Absorption & Distribution : The high lipophilicity conferred by the adamantyl group is instrumental in enhancing oral bioavailability and penetration into tissues.[12] This is particularly valuable for drugs targeting the central nervous system (CNS), as the moiety can facilitate passage across the blood-brain barrier.[8][13] Memantine, used for Alzheimer's disease, is a prime example of an adamantane-containing CNS drug.[4]

-

Metabolism & Half-Life : The steric bulk of the adamantyl group can physically impede the access of metabolic enzymes to nearby functional groups, thereby increasing the drug's stability and prolonging its plasma half-life.[6][7] This allows for less frequent dosing regimens and more stable plasma concentrations.

Enhancing Pharmacodynamics (Target Engagement)

-

The "Lipophilic Bullet" : The adamantane cage can act as a "lipophilic bullet," fitting snugly into hydrophobic pockets within a target protein's binding site.[3] This strong hydrophobic interaction can significantly increase binding affinity and potency. The dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin and Vildagliptin utilize this principle for the treatment of type 2 diabetes.[3][14]

-

Ion Channel Blockade : The size and shape of the adamantyl group make it an effective plug for ion channels.[2] This mechanism is famously exploited by the antiviral drugs amantadine and rimantadine, which block the M2 proton channel of the influenza A virus, preventing viral uncoating and replication.[4][15][16]

Therapeutic Success Stories: Adamantane in the Clinic

The versatility of the adamantane scaffold is demonstrated by the number of approved drugs across diverse therapeutic areas.[9][17]

| Drug Name | Adamantyl Moiety | Target | Therapeutic Area |

| Amantadine | 1-Adamantylamine | M2 Proton Channel | Antiviral (Influenza A), Parkinson's Disease |

| Rimantadine | α-Methyl-1-adamantanemethylamine | M2 Proton Channel | Antiviral (Influenza A) |

| Memantine | 1-Amino-3,5-dimethyladamantane | NMDA Receptor | Alzheimer's Disease |

| Saxagliptin | Adamantyl-glycine derivative | DPP-4 Enzyme | Type 2 Diabetes |

| Vildagliptin | Adamantyl-pyrrolidine derivative | DPP-4 Enzyme | Type 2 Diabetes |

| Adapalene | Adamantyl-naphthoic acid derivative | Retinoic Acid Receptors | Dermatology (Acne) |

Table based on information from multiple sources.[1][9][17][18]

Key Experimental Protocols

A self-validating system is crucial for trustworthy research. The following protocols outline standard, reproducible methodologies for the synthesis and evaluation of adamantane-based compounds.

Protocol: Synthesis of Amantadine Hydrochloride

This protocol describes the synthesis of the antiviral agent amantadine from 1-bromoadamantane, a common starting material.[19]

Objective: To synthesize 1-adamantylamine hydrochloride.

Materials:

-

1-bromoadamantane

-

Acetonitrile (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane in anhydrous acetonitrile.

-

Ritter Reaction: Carefully add concentrated sulfuric acid dropwise to the stirring solution. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Hydrolysis: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Allow the mixture to cool to room temperature.

-

Work-up: Slowly pour the reaction mixture over crushed ice. Basify the aqueous solution by adding NaOH solution until the pH is >10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product (1-adamantylamine) into diethyl ether. Repeat the extraction 2-3 times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in diethyl ether. Amantadine hydrochloride will precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Caption: Generalized workflow for the synthesis of Amantadine HCl.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration at which a novel adamantane derivative reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Adamantane test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Multichannel pipette, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the adamantane test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Visualized

Understanding how adamantane-based drugs function at a molecular level is key to their rational design.

Amantadine: Blocking the Influenza M2 Proton Channel

Amantadine's antiviral activity against influenza A is a classic example of targeted ion channel blockade.[4][15] The viral M2 protein forms a proton-selective channel essential for acidifying the virion interior, which triggers the uncoating process and release of the viral genome into the host cell. Amantadine's bulky adamantyl cage physically occludes this channel, halting proton flow and trapping the virus in the endosome, thereby preventing replication.[16]

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Future Directions and Conclusion

The adamantane scaffold is far from being fully exploited. Its journey from a simple hydrocarbon to a cornerstone of clinically successful drugs is a testament to its unique and powerful properties.[4] Current research is exploring its use in novel anticancer agents, where its lipophilicity can aid in overcoming drug resistance, and in the development of new classes of enzyme inhibitors and protein-protein interaction modulators.[10][20][21] Hybridization strategies, which combine the adamantane scaffold with other pharmacophores, are yielding molecules with dual or multi-targeted activities.[10]

For drug development professionals, the adamantyl moiety remains a reliable and versatile tool. Its incorporation can predictably enhance lipophilicity, improve metabolic stability, and provide a rigid anchor for pharmacophore optimization. By understanding the fundamental principles behind its utility and leveraging established synthetic and evaluative protocols, researchers can continue to harness the power of this "lipophilic bullet" to design the next generation of effective therapeutics.[4][14]

References

-

Adamantane - Wikipedia. Wikipedia. [Link]

-

The Role of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

List of Adamantane antivirals. Drugs.com. [Link]

-

The many faces of the adamantyl group in drug design. PubMed. [Link]

-

The adamantane scaffold: Beyond a lipophilic moiety. PubMed. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

-

Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PMC. [Link]

-

ChemInform Abstract: The Many Faces of the Adamantyl Group in Drug Design. ResearchGate. [Link]

-

Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Bentham Science. [Link]

-

Potential for the Repurposing of Adamantane Antivirals for COVID-19. PMC - NIH. [Link]

-

Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed. [Link]

-

The Role of Adamantanone in Neuroprotective Agent Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Amantadine - Wikipedia. Wikipedia. [Link]

-

Adamantane derivatives as anticancer activity. ResearchGate. [Link]

-

Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. PubMed. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC. [Link]

-

Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

- Anti-cancer activity of adamantane derivatives.

-

Amantadine | C10H17N | CID 2130. PubChem - NIH. [Link]

-

Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PMC. [Link]

-

Custom Synthesis of Adamantane Derivatives for Novel Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. connectsci.au [connectsci.au]

- 10. jchr.org [jchr.org]

- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. drugs.com [drugs.com]

- 16. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Adamantyl Retinoid Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction: The Adamantyl Moiety in Modern Drug Discovery

The adamantyl group, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles. The unique steric and electronic properties of the adamantyl moiety can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a rigid anchor for the precise positioning of pharmacophoric groups.[1][2] Adamantyl-containing drugs are currently in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1]

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2] Synthetic retinoids have been developed to overcome the inherent instability and toxicity of natural retinoids. The fusion of an adamantyl group with a retinoid-like scaffold has given rise to a promising class of therapeutic agents, particularly in oncology, known as adamantyl retinoids.[3][4][5] These hybrid molecules often exhibit enhanced stability and receptor-selective activity.

This application note provides detailed protocols for the synthesis of key adamantyl-containing intermediates that serve as foundational building blocks for the construction of more complex adamantyl retinoid drug candidates. The protocols are designed to be self-validating, with clear explanations of the chemical principles and expected outcomes at each stage.

Synthetic Strategy Overview

The synthesis of adamantyl retinoid intermediates typically involves a convergent approach, where two key fragments are prepared separately and then coupled together. A common strategy involves the preparation of an adamantyl-substituted aromatic compound, which is then coupled with another aromatic system to form a biphenyl or a related diaryl core structure. The two primary reactions detailed in this guide are:

-

Friedel-Crafts Adamantylation: To introduce the adamantyl group onto an aromatic ring.

-

Suzuki-Miyaura Cross-Coupling: To form the C-C bond between the two aromatic fragments.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for adamantyl retinoid intermediate synthesis.

Part 1: Synthesis of Adamantyl-Substituted Phenolic Intermediates

A crucial starting material for many adamantyl retinoids is an adamantyl-substituted phenol. This can be achieved through a Friedel-Crafts alkylation reaction.

Protocol 1: Synthesis of 4-(1-Adamantyl)phenol via Friedel-Crafts Alkylation

This protocol describes the synthesis of 4-(1-adamantyl)phenol from 1-bromoadamantane and phenol. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the adamantyl carbocation, generated from 1-bromoadamantane, is attacked by the electron-rich phenol ring.[6]

Caption: Workflow for the synthesis of 4-(1-Adamantyl)phenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| 1-Bromoadamantane | 215.14 | 10.76 | 0.05 | 1.0 |

| Phenol | 94.11 | 18.82 | 0.20 | 4.0 |

| Deionized Water | 18.02 | ~200 mL | - | - |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (500 mL)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven or desiccator

Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, combine 1-bromoadamantane (10.76 g, 0.05 mol) and phenol (18.82 g, 0.20 mol).

-

Reaction: Heat the mixture to 120 °C with stirring. The reaction is typically complete within 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 500 mL beaker, heat approximately 200 mL of deionized water to boiling. Pour the cooled reaction mixture into the hot water with vigorous stirring. A precipitate of the crude product will form.

-

Purification: Cool the aqueous suspension to room temperature and collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of hot water.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. An expected yield of approximately 80% can be achieved.

Characterization of 4-(1-Adamantyl)phenol:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the adamantyl protons and the aromatic protons of the phenol ring.

-

¹³C NMR (CDCl₃): The spectrum will confirm the presence of the adamantyl cage and the substituted phenol ring.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 228, corresponding to the molecular weight of the product.

Part 2: Synthesis of Adamantylphenylboronic Acid Intermediates

For the subsequent Suzuki-Miyaura coupling, the adamantyl-substituted aromatic intermediate needs to be converted into a boronic acid or a boronic ester. This is a critical step for activating the molecule for palladium-catalyzed cross-coupling.

Protocol 2: Synthesis of (3-(1-Adamantyl)-4-methoxyphenyl)boronic acid

This protocol details the synthesis of (3-(1-adamantyl)-4-methoxyphenyl)boronic acid from 2-(1-adamantyl)-4-bromoanisole via a Grignard reaction followed by borylation.[7][8]

Caption: Workflow for the synthesis of (3-(1-Adamantyl)-4-methoxyphenyl)boronic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |

| 2-(1-Adamantyl)-4-bromoanisole | 321.28 | 50.0 g | 0.156 | 1.0 |

| Magnesium turnings | 24.31 | 8.0 g | 0.329 | 2.1 |

| Anhydrous Lithium Chloride | 42.39 | 8.0 g | 0.189 | 1.2 |

| 1,2-Dibromoethane | 187.86 | 11.0 g (5.0 mL) | 0.059 | 0.38 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~600 mL | - | - |

| Trimethyl borate | 103.91 | 33.0 g (36 mL) | 0.318 | 2.0 |

| Hydrochloric Acid (concentrated) | 36.46 | 50 mL | - | - |

| Diethyl ether | 74.12 | ~200 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Equipment:

-

Two three-necked round-bottom flasks (1 L)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Argon or Nitrogen)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried 1 L three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (8.0 g, 0.329 mol) and anhydrous lithium chloride (8.0 g, 0.189 mol).

-

Assemble the apparatus under an inert atmosphere (argon or nitrogen).

-

Add 200 mL of anhydrous THF to the flask.

-

To activate the magnesium, add 1,2-dibromoethane (5.0 mL, 0.059 mol) at once with vigorous stirring. An exothermic reaction should be observed.

-

In the dropping funnel, prepare a solution of 2-(1-adamantyl)-4-bromoanisole (50.0 g, 0.156 mol) in 400 mL of anhydrous THF.

-

Slowly add the solution of the aryl bromide to the activated magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and heat the mixture at a gentle reflux for an additional 30 minutes.

-

Stop stirring and allow the residual magnesium to settle. Decant the Grignard reagent solution into a separate pre-dried and argon-flushed flask. Cool the Grignard solution to 0-5 °C.

-

-

Borylation:

-

In a separate 1 L three-necked flask, prepare a solution of trimethyl borate (36 mL, 0.318 mol) in 100 mL of anhydrous THF. Cool this solution to 0-5 °C in an ice-water bath.

-

With vigorous stirring, slowly add the previously prepared Grignard reagent to the trimethyl borate solution over approximately 10 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it stand in a refrigerator overnight (approximately 16 hours).

-

-

Hydrolysis and Workup:

-

Remove the reaction flask from the refrigerator and allow it to warm to room temperature.

-

With vigorous stirring, carefully add a solution of 50 mL of concentrated hydrochloric acid in 50 mL of water to quench the reaction.

-

Transfer the mixture to a separatory funnel. The aqueous layer should be diluted with 200 mL of water and extracted twice with 100 mL portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired boronic acid as a solid.

-

Characterization of (3-(1-Adamantyl)-4-methoxyphenyl)boronic acid:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₇H₂₃BO₃

-

Molecular Weight: 286.17 g/mol

-

¹H NMR and ¹³C NMR: The spectra will show characteristic signals for the adamantyl group, the methoxy group, the substituted aromatic ring, and the B(OH)₂ group.

-

Mass Spectrometry: The mass spectrum should be consistent with the expected molecular weight.

Part 3: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[9][10][11] In the context of adamantyl retinoid synthesis, it is used to couple the adamantylphenylboronic acid intermediate with a suitable aryl halide to construct the central biphenyl scaffold.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of (3-(1-Adamantyl)-4-methoxyphenyl)boronic acid with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of the adamantylphenylboronic acid synthesized in Protocol 2 with a generic aryl bromide.[1][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| (3-(1-Adamantyl)-4-methoxyphenyl)boronic acid | 286.17 | 1.1 | 1.1 |

| Aryl Bromide | Varies | 1.0 | 1.0 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.05 | 0.05 |

| Base (e.g., K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Solvent (e.g., Toluene/Ethanol/Water mixture) | - | - | - |

Equipment:

-

Schlenk flask or round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add (3-(1-adamantyl)-4-methoxyphenyl)boronic acid (1.1 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

-

Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

The Suzuki-Miyaura coupling should yield the desired adamantyl-substituted biphenyl intermediate. The yield will depend on the specific aryl halide used. The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of key adamantyl retinoid intermediates. The successful preparation of adamantyl-substituted phenols and their corresponding boronic acids opens the door to a wide range of derivatization possibilities through Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. By following these self-validating procedures, researchers in drug discovery and medicinal chemistry can efficiently access these valuable building blocks for the development of novel and potent adamantyl retinoid-based therapeutics.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Saeed, A., Shah, M. A., & Khan, I. (2018). Retinoids: A review of their synthesis, properties, and applications. Journal of the Chemical Society of Pakistan, 40(1), 136-153.

-

Dallavalle, S., Cincinelli, R., & Pisano, C. (2020). Novel adamantyl retinoid-related molecules with POLA1 inhibitory activity. Bioorganic & Medicinal Chemistry, 28(22), 115753. [Link]

- López-Hernández, F. J., Ortiz, M. A., Bayón, Y., & Piedrafita, F. J. (2004). Retinoid-related molecules require caspase 9 for the effective release of Smac and the rapid induction of apoptosis.

- Cincinelli, R., et al. (2008). Synthesis and structure-activity relationships of new antiproliferative and proapoptotic retinoid-related biphenyl-4-yl-acrylic acids. Bioorganic & Medicinal Chemistry, 16(15), 7287-7300.

- Tribulovich, V. G., et al. (2010). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 44, 241–245.

-

How can I perform Friedel-Crafts acylation with phenol? - ResearchGate. (2018). [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. (2015). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Phenol alkylation (Friedel-Crafts Alkylation). (2021). J&K Scientific LLC. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Novel adamantyl retinoid-related molecules with POLA1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 3-(1-Adamantyl)-4-methoxyphenylboronic acid | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(1-Adamantyl)-4-methoxyphenylboronic acid | CAS 459423-32-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Adamantylation on Electron-Rich Rings

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center. The adamantylation of electron-rich aromatic and heteroaromatic rings is a cornerstone of medicinal chemistry and materials science, prized for its ability to introduce a bulky, lipophilic, and structurally rigid adamantyl moiety.[1] However, this seemingly straightforward Friedel-Crafts type reaction is fraught with challenges, from catalyst deactivation to poor regioselectivity.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your experiments. We will move beyond simple protocols to explore the underlying causality, empowering you to make informed decisions at the bench.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the adamantylation of electron-rich systems like phenols, anilines, anisoles, and their derivatives.

Q1: I'm getting very low or no yield of my desired product. What's going wrong?

This is the most frequent issue, and it typically points to one of three areas: inefficient generation of the adamantyl cation, catalyst deactivation, or substrate incompatibility.

Core Directive: Ensure a Stable Adamantyl Cation Population

The reaction hinges on the formation of the stable 1-adamantyl tertiary carbocation.[2] If this electrophile isn't generated efficiently, the reaction will not proceed.

Probable Causes & Solutions:

-

Catalyst Deactivation (The "Lewis Acid Trap"): Electron-rich substrates containing heteroatoms with lone pairs (e.g., phenols, anilines) are notorious for this. The nitrogen or oxygen atom acts as a Lewis base, coordinating with and effectively poisoning the Lewis acid catalyst (like AlCl₃).[3][4] This not only neutralizes the catalyst but also deactivates the aromatic ring by inducing a positive charge on the heteroatom.

-

Solution 1: Switch to a Brønsted Acid System. Strong Brønsted acids like triflic acid (TfOH) or concentrated sulfuric acid are often superior for these substrates, especially when using 1-adamantanol as the adamantyl source.[5] The acid protonates the alcohol, which then leaves as water to form the carbocation, bypassing the need for a Lewis acid that can be sequestered.

-

Solution 2: Protect the Functional Group. For anilines, converting the amine to an amide (anilide) reduces its basicity and prevents catalyst coordination. The amide group is still an ortho, para-director, and can be hydrolyzed post-reaction.[6]

-

-

Insufficiently Strong Catalyst: The stability of the 1-adamantyl cation means its formation requires a potent catalyst.

-

Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Water will react with and quench the catalyst, halting the reaction.

-

Solution: Ensure Anhydrous Conditions. Use freshly distilled, dry solvents. Dry all glassware thoroughly in an oven. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere (N₂ or Ar).

-

Here is a baseline protocol using a robust Brønsted acid system that is often successful with activated rings.

Q2: My reaction works, but I get a mixture of ortho and para isomers. How can I improve para-selectivity?

This is a classic regioselectivity challenge in electrophilic aromatic substitution.[8] The activating groups on your electron-rich ring are ortho, para-directing, meaning they stabilize the carbocation intermediate at these positions through resonance.[9][10]

Core Directive: Exploit Steric Hindrance

The adamantyl group is exceptionally bulky. This steric demand is your primary tool for directing the substitution to the less hindered para position.

Probable Causes & Solutions:

-

Low Reaction Temperature: At lower temperatures, the reaction may be under kinetic control, where the electronically favored ortho and para positions compete more effectively.

-

Solution: Increase Reaction Temperature. Running the reaction at a higher temperature can favor the thermodynamically more stable product. The para isomer is often thermodynamically favored due to the minimization of steric clash between the substituent and the large adamantyl group.

-

-

Solvent Choice: The solvent can influence the effective size of the reacting species and the stability of the transition states.

-

Solution: Experiment with Solvents. Non-polar solvents may less effectively solvate the ionic intermediates, potentially increasing steric interactions and favoring the para product. Conversely, more polar solvents might favor the kinetic product.[11] A solvent screen is a logical optimization step.

-

-

Catalyst Size: The effective size of the electrophilic species can be influenced by the catalyst.

-

Solution: Use a Bulkier Catalyst System. While less common, employing a Lewis acid with bulky ligands could theoretically increase the steric hindrance of the attacking electrophile, further discouraging substitution at the more crowded ortho position.

-

Q3: I'm getting significant amounts of di- and tri-adamantylated products. How can I achieve mono-substitution?

This phenomenon, polyalkylation, is a well-known limitation of the Friedel-Crafts alkylation.[12] The first adamantyl group you add is an activating group, making the mono-substituted product more reactive than your starting material.[12][13]

Core Directive: Manipulate Stoichiometry and Concentration

The key is to make it statistically more likely for the adamantyl cation to react with the starting material rather than the already-alkylated product.

Probable Causes & Solutions:

-

Unfavorable Stoichiometry: Using a 1:1 ratio of the aromatic substrate to the adamantylating agent is a recipe for polyalkylation.

-

Solution: Use a Large Excess of the Aromatic Substrate. By using a 5- to 10-fold excess of the aromatic compound, you dramatically increase the probability of a successful reaction with the starting material.[13] This is often the most effective and straightforward solution.

-

-

Prolonged Reaction Time: The longer the reaction runs after the starting material is consumed, the more time there is for the mono-alkylated product to react further.

-

Solution: Monitor the Reaction Closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material. Quench the reaction as soon as the starting material is gone to minimize the formation of poly-alkylated species.

-

Table 1: Troubleshooting Summary

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low/No Yield | Catalyst deactivation by N/O atoms; Insufficient catalyst strength; Moisture. | Switch to a strong Brønsted acid (TfOH); Protect functional group (e.g., anilide); Ensure strictly anhydrous conditions. |

| Poor Regioselectivity | Kinetic control; Low steric hindrance. | Increase reaction temperature; Screen non-polar solvents; Use a bulkier catalyst. |

| Polyalkylation | Product is more reactive than starting material; Unfavorable stoichiometry. | Use a large (5-10x) excess of the aromatic substrate; Monitor reaction closely and quench upon completion. |

| Side Products | Side-chain oxidation of alkylated aromatics. | Use milder conditions; Avoid strong oxidizing agents during workup.[14][15] |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best adamantylating agent: 1-bromoadamantane or 1-adamantanol?

Both are excellent, but the best choice depends on your substrate and preferred reaction conditions.

-

1-Adamantanol: This is generally preferred for electron-rich, acid-sensitive substrates like phenols. It pairs with strong Brønsted acids (H₂SO₄, TfOH), which are less prone to deactivation by heteroatoms than Lewis acids. The only byproduct is water.[5]

-

1-Bromoadamantane: This is the classic choice for Friedel-Crafts reactions catalyzed by Lewis acids (AlCl₃, FeBr₃). It is highly effective for less sensitive aromatics like anisole or alkylbenzenes.[16]

Table 2: Comparison of Common Adamantylating Agents

| Agent | Typical Catalyst | Pros | Cons |

| 1-Adamantanol | Brønsted Acids (TfOH, H₂SO₄) | Excellent for phenols/anilines; Byproduct is water; Milder conditions possible. | Requires a strong protic acid. |

| 1-Bromoadamantane | Lewis Acids (AlCl₃, AlBr₃) | Highly reactive; Classic, well-understood system. | Catalyst can be deactivated by substrates with N/O lone pairs; Requires anhydrous conditions. |

Q2: What is the general mechanism for the adamantylation of an electron-rich ring like anisole?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

-

Formation of the Electrophile: The hydroxyl group of 1-adamantanol is protonated by the strong acid. This creates a good leaving group (water), which departs to form the highly stable 1-adamantyl tertiary carbocation.[2]

-

Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the adamantyl cation. This typically occurs at the para position due to a combination of strong electronic activation from the methoxy group and steric hindrance at the ortho positions. This step breaks aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

-

Rearomatization: A base (which can be the conjugate base of the acid or a solvent molecule) removes the proton from the carbon bearing the adamantyl group, restoring the aromatic system and yielding the final product.

Q3: Why is the adamantylation of phenols and anilines so challenging?

As touched on in the troubleshooting section, the primary difficulty lies in the Lewis basicity of the oxygen and nitrogen atoms.[3][4]

-

With Lewis Acid Catalysts: The lone pair on the heteroatom forms a strong coordinate bond with the Lewis acid (e.g., AlCl₃). This has two negative consequences:

-

Catalyst Deactivation: The catalyst is sequestered in an acid-base complex and is no longer available to activate the adamantylating agent.[4]

-

Ring Deactivation: The complexation places a positive formal charge on the oxygen or nitrogen, transforming a strongly activating group into a powerful deactivating group via the inductive effect.[3]

-

-

Competing Reactions: For phenols, O-alkylation can compete with the desired C-alkylation, leading to the formation of an adamantyl ether.[3]

This is why switching to a Brønsted acid/1-adamantanol system is often the most successful strategy for these specific substrates.

References

- Synthesis and biological properties of S-adamantylated heterocyclic compounds.

- The mechanism for the rearrangement of the adamantly cation.Royal Society of Chemistry, RSC Publishing.

- Solvent Effects in Friedel–Crafts Reaction.Chemistry Stack Exchange.

- Direct radical functionalization methods to access substituted adamantanes and diamondoids.

- Reaction mechanism in crystalline solids: kinetics and conformational dynamics of the Norrish type II biradicals from α-adamantyl-p-methoxyacetophenone.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

- Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane.

- Synthesis and antimicrobial activity of new adamantane derivatives I.

- Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid.Benchchem.

- Adamantane - Wikipedia.Wikipedia.

- Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane.

- Practical and Scalable Synthesis of 1,3-Adamantanediol.

- Why Anilines and Phenols do not undergo Friedel Craft Acyl

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.MDPI.

- Lewis acid c

- Optimizing reaction conditions for polymeriz

- Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission.

- (PDF) Synthesis and antiherpetic activity of adamantyl-containing nucleoside analogs.

- Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis.

- Optimizing Your Chemical Synthesis with Adamantane-1,3-diamine.Benchchem.

- Optimization of the reaction conditions.

- Catalysts containing the adamantane scaffold.Semantic Scholar.

- Friedel–Crafts reaction of phenol.Chemistry Stack Exchange.

- Friedel–Crafts reaction - Wikipedia.Wikipedia.

- Regioselectivity in Electrophilic Arom

- How to Advance Lewis Acid Catalysts for Selective Synthesis?

- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c

- Regioselectivity - Wikipedia.Wikipedia.

- Lewis acid organocatalysts.

- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).

- (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

- 18: Reactions of Arom

- Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts | Request PDF.

- 15.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.Chemistry LibreTexts.

- Catalysis for Heterocycles Chemistry.The Soulé Research Group.

- HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides.Organic Chemistry Frontiers, RSC Publishing.

- Catalysts Containing the Adamantane Scaffold | Request PDF.

- Alkylation of aromatic compounds with 1-bromoadamantane in the presence of metal complex catalysts | Request PDF.

- Adamantylation of saturated nitrogen-containing heterocycles.Semantic Scholar.

- 15.

- Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characteriz

- EAS Reactions (3)

- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties.

- 18.

- 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.University of Hawaii.

Sources

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselectivity - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Catalyst Load for Adamantyl Group Introduction

Welcome to the Technical Support Center for optimizing catalyst loading in adamantylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The introduction of the bulky and lipophilic adamantyl group is a critical transformation in medicinal chemistry and materials science, and achieving optimal catalytic efficiency is paramount for successful synthesis.[1][2] This center provides a structured approach to catalyst load optimization, moving from fundamental principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for introducing an adamantyl group?

The choice of catalyst largely depends on the adamantylation strategy. The most prevalent methods include:

-

Friedel-Crafts Alkylation: This classic method typically employs strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as triflic acid.[3][4] Heteropoly acids and zeolites are also used as solid acid catalysts.[5][6]

-

C-H Functionalization: Modern approaches focus on the direct functionalization of C-H bonds. These reactions often utilize transition metal catalysts, including palladium, rhodium, and iridium.[7] Photoredox and hydrogen atom transfer (HAT) catalysis have emerged as powerful methods for the selective functionalization of adamantanes.[8][9][10]

-

Cross-Coupling Reactions: Palladium catalysts featuring bulky phosphine ligands, such as those containing adamantyl moieties (e.g., P(1-Ad)₂), are highly effective for C-C and C-heteroatom bond formation to introduce adamantyl groups.[11][12][13]

Q2: What is a typical starting catalyst loading for an adamantylation reaction?

A general starting point for catalyst loading depends on the type of catalysis:

| Catalysis Type | Typical Starting Catalyst Loading (mol%) | Notes |

| Friedel-Crafts (Lewis/Brønsted Acid) | Stoichiometric to catalytic (10-100 mol%) | Stoichiometric amounts are often required for acylation due to product complexation.[3] |

| Transition Metal Catalysis (e.g., Pd, Rh, Ir) | 0.5 - 5 mol% | Lower loadings are often achievable with highly active catalysts and optimized conditions.[14][15] |

| Photoredox/HAT Catalysis | 0.5 - 2 mol% | These reactions are often highly efficient, allowing for low catalyst loadings.[16] |

It is crucial to consult the specific literature for the reaction of interest to determine an appropriate starting catalyst load.

Q3: How does catalyst loading impact the reaction outcome?

Catalyst loading is a critical parameter that can significantly affect:

-

Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate due to an increased number of available active sites.[17]

-